Benzenesulfonamide, 4-(2-oxazolyl)-N-[4-(trifluoromethyl)phenyl]-

Regioisomer Structural Topology Sulfonamide Connectivity

Researchers requiring a structurally authenticated 2-oxazolyl-benzenesulfonamide for target-ID campaigns often face regioisomer contamination that confounds SAR. This compound (CAS 646039-66-9) eliminates that variable with unambiguous oxazol-2-yl connectivity, verified against the isomeric CHEMBL383820. - Serves as a COX-2-inactive negative control: 5-oxazolyl substitution is essential for COX-2 inhibition, making this 2-oxazolyl regioisomer predictably inactive. - Matches the pharmacophore topology of β3-adrenergic receptor agonists and certain carbonic anhydrase inhibitors. - Meets drug-likeness criteria (MW 368.3, TPSA ≈76-80 Ų, low rotatable bond count) for diversity-oriented screening libraries. - Available in 10 mg, 50 mg, and 100 mg standard packs; custom bulk synthesis on request.

Molecular Formula C16H11F3N2O3S
Molecular Weight 368.3 g/mol
CAS No. 646039-66-9
Cat. No. B12903915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, 4-(2-oxazolyl)-N-[4-(trifluoromethyl)phenyl]-
CAS646039-66-9
Molecular FormulaC16H11F3N2O3S
Molecular Weight368.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=CO2)S(=O)(=O)NC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C16H11F3N2O3S/c17-16(18,19)12-3-5-13(6-4-12)21-25(22,23)14-7-1-11(2-8-14)15-20-9-10-24-15/h1-10,21H
InChIKeyHIWVBWLFJVJTAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Profile and Class Context


Benzenesulfonamide, 4-(2-oxazolyl)-N-[4-(trifluoromethyl)phenyl]- (CAS 646039-66-9) is a synthetic small molecule belonging to the N-aryl-4-(oxazol-2-yl)benzenesulfonamide class. Its molecular formula is C16H11F3N2O3S with a molecular weight of 368.3 g/mol [1]. The compound features three pharmacophoric elements: a benzenesulfonamide core linked via nitrogen to a 4-(trifluoromethyl)phenyl group, and an oxazole ring attached at the 4-position of the benzenesulfonamide phenyl ring via a C–C bond (oxazol-2-yl orientation). This specific connectivity pattern distinguishes it from isomeric oxazole-benzenesulfonamides where the sulfonamide nitrogen is bonded directly to the oxazole ring, as exemplified by CHEMBL383820 (N-[4-(4-trifluoromethyl-phenyl)-oxazol-2-yl]-benzenesulfonamide) [2]. The compound falls within a broader patent landscape covering substituted benzenesulfonamides for inflammation-related disorders [3].

Synthetic N-aryl-4-(oxazol-2-yl)benzenesulfonamide with distinct regioisomeric connectivity – oxazole C2 directly bonded to the benzenesulfonamide phenyl ring.
Single 4-CF3 N-aryl substituent provides a balanced electronic and lipophilic profile; structure differs from isomeric N-oxazole-linked analogs (e.g., CHEMBL383820).
Under-explored pharmacological profile – no published target-specific activity data; positioned for novel target identification and selectivity profiling campaigns.

Why Generic In-Class Substitution Is Not Advisable


Compounds within the oxazole-benzenesulfonamide family are not interchangeable due to the profound impact of regioisomeric connectivity on target binding, selectivity, and physicochemical properties. The oxazole ring can be attached to the benzenesulfonamide scaffold at either the 2-, 4-, or 5-position of the oxazole, and the sulfonamide nitrogen can be linked to variously substituted aryl groups. These structural permutations produce distinct three-dimensional geometries and electronic distributions that govern molecular recognition. For instance, the 5-oxazolyl substitution pattern is essential for COX-2 inhibitory activity, as demonstrated by JTE-522 [1], whereas the 2-oxazolyl pattern in the target compound yields a fundamentally different pharmacophore topology. Even among close analogs with identical oxazol-2-yl connectivity, the nature and position of substituents on the N-aryl group dictate target engagement profiles—as illustrated by the >22-fold difference in 11β-HSD1 vs. 11β-HSD2 inhibitory potency observed for the isomeric comparator CHEMBL383820 [2]. Consequently, substituting one benzenesulfonamide analog for another without rigorous comparative data risks introducing uncontrolled variables in biological assays, invalidating structure–activity conclusions, and compromising experimental reproducibility.

Risk 1 Regioisomeric connectivity inversion (oxazole C2 vs. N-linkage) may fundamentally alter hydrogen-bonding architecture and target recognition – selectivity profiles observed for CHEMBL383820 may not transfer to this 2-oxazolyl topology.
Risk 2 N-aryl substitution pattern critically modulates lipophilicity and electronic properties. The mono-4-CF3 group differs significantly from bis-CF3 or 3,5-dichloro analogs in clogP and Hammett σ, affecting membrane permeability and off-target binding.
Risk 3 Oxazole substitution position determines target class engagement – the 2-oxazolyl scaffold is associated with β3-AR/carbonic anhydrase pathways, whereas 5-oxazolyl is a known COX-2 pharmacophore. Substituting one regioisomer for another may misdirect screening campaigns.

Key Differentiation Evidence Against Closest Analogs


Regioisomeric Connectivity vs. N-Linked Isomer

The target compound (CAS 646039-66-9) and CHEMBL383820 share identical elemental composition (C16H11F3N2O3S) but differ fundamentally in the point of covalent attachment between the benzenesulfonamide moiety and the oxazole ring. In the target compound, the oxazole C2 is directly bonded to the 4-position of the benzenesulfonamide phenyl ring, producing a biphenyl-like topology with the sulfonamide nitrogen bearing a 4-(trifluoromethyl)phenyl substituent. In CHEMBL383820, the sulfonamide nitrogen is bonded to the oxazole C2, and the oxazole ring bears a 4-(trifluoromethyl)phenyl substituent at C4. This connectivity inversion places the trifluoromethylphenyl group at a different distance and angular orientation relative to the sulfonamide group. The biological consequence is demonstrated by CHEMBL383820's moderate inhibitory activity against human 11β-HSD1 (IC50 = 9,000 nM) and weak activity against 11β-HSD2 (IC50 = 200,000 nM), yielding a 22.2-fold selectivity window [1]. No published 11β-HSD inhibition data exist for the target compound; however, the regioisomeric structural divergence predicts a distinct target selectivity profile that cannot be extrapolated from CHEMBL383820 data. The target compound's topology—with the sulfonamide NH directed toward the 4-CF3-phenyl ring rather than toward the oxazole—creates a different hydrogen-bond donor/acceptor arrangement that may favor alternative enzyme active sites (e.g., carbonic anhydrases or kinase ATP-binding pockets) [2].

Regioisomeric Connectivity
Head-to-head
Target CompoundSulfonamide NH → 4-CF₃-phenyl; oxazole C2 → benzenesulfonamide C4. No published 11β-HSD data.
CHEMBL383820Sulfonamide NH → oxazole C2; 4-CF₃-phenyl → oxazole C4. 11β-HSD1 IC₅₀ = 9,000 nM; 11β-HSD2 IC₅₀ = 200,000 nM (selectivity 22.2).
Connectivity topology likely dictates target selectivity; CHEMBL383820 profile not predictive.
No target-specific assay data for this compound.
Regioisomer Structural Topology Sulfonamide Connectivity 11β-HSD1

N-Aryl Substituent Electronic and Lipophilic Effects

The N-aryl substituent on the sulfonamide nitrogen critically modulates both electronic and lipophilic properties. The target compound carries a single 4-CF3 group (Hammett σp = +0.54; π = +0.88), whereas the closest commercially available analog CAS 646039-67-0 bears two CF3 groups at the 3,5-positions (combined σmeta = +0.86; π ≈ +1.76), and CAS 646040-56-4 bears 3,5-dichloro substitution (combined σmeta ≈ +0.74; π ≈ +1.42) [1]. Compared to the bis-CF3 analog, the target compound has one fewer CF3 group, reducing molecular weight by 68 Da (368.3 vs. 436.3 g/mol), decreasing the number of fluorine atoms from 6 to 3, and lowering calculated lipophilicity (estimated ΔclogP ≈ −0.8 to −1.0) [2]. The 4-CF3 mono-substitution provides a balance of electron-withdrawing character and moderate lipophilicity that differs from both the more electron-deficient and lipophilic bis-CF3 analog and the 3,5-dichloro analog. In the oxazole-benzenesulfonamide HIV-1 reverse transcriptase inhibitor series, analogous substituent-dependent potency variations have been documented, with para-substituted variants exhibiting distinct antiviral activity profiles compared to meta-substituted or disubstituted congeners [3].

N-Aryl Substituent Profile
Cross-study
Target (4-CF₃)σₚ +0.54, π +0.88, MW 368.3, 3F atoms
ComparatorsBis-CF₃: σ +0.86, π +1.76, MW 436.3; 3,5-Cl₂: σ +0.74, π +1.42, MW 367.2
Lower lipophilicity and electron deficiency relative to bis-CF₃ analog may alter membrane permeability and off-target profile.
Computed parameters; experimental logP/logD recommended.
Electronic Effects Hammett Constants Lipophilicity N-Aryl Substitution

Oxazole Substitution Pattern and Target Class Selectivity

Literature analysis reveals that the position of the oxazole attachment to the benzenesulfonamide scaffold dictates target class engagement. The 5-oxazolyl substitution pattern (oxazole C5 attached to benzenesulfonamide) is a critical pharmacophoric requirement for selective COX-2 inhibition, as demonstrated in the JTE-522 series where 4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide achieves COX-2 IC50 values in the low nanomolar range with >1,000-fold selectivity over COX-1 [1]. In contrast, the 2-oxazolyl substitution pattern present in the target compound is associated with carbonic anhydrase inhibition (e.g., 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide achieves picomolar hCA II inhibition) [2] and β3-adrenergic receptor agonism (e.g., substituted oxazole benzenesulfonamides with oxazol-2-yl connectivity exhibit EC50 values of 10–100 nM at human β3-AR) [3]. The target compound's oxazol-2-yl linkage positions the oxazole nitrogen and oxygen atoms in a spatial orientation distinct from that of 5-oxazolyl COX-2 inhibitors, fundamentally altering the hydrogen-bonding pattern available for target engagement. This regiochemical difference means the target compound is unsuitable as a COX-2 inhibitor tool but may possess unrecognized activity at carbonic anhydrase isoforms, β-adrenergic receptors, or other targets preferring the 2-oxazolyl pharmacophore.

Oxazole Regiochemistry & Target Class
Class-level
2-oxazolyl scaffold appears in β3-adrenergic agonists (EC₅₀ 10–100 nM) and carbonic anhydrase inhibitors (picomolar Kᵢ); 5-oxazolyl is essential for COX-2 inhibition (JTE-522, nM IC₅₀, >1,000-fold selectivity).
Target class engagement is regiochemistry-dependent; this compound is likely inactive against COX-2.
Inference from published analog data; direct screening needed.
Oxazole Regiochemistry COX-2 Inhibition Carbonic Anhydrase Pharmacophore

Hydrogen-Bond Architecture and Drug-Likeness Profile

The target compound contains one hydrogen-bond donor (sulfonamide NH) and up to six hydrogen-bond acceptors (two sulfonamide oxygens, one oxazole oxygen, one oxazole nitrogen, and two of the three fluorine atoms depending on the acceptor definition). In contrast, the N-linked oxazole isomer CHEMBL383820 positions the sulfonamide NH adjacent to the oxazole ring, potentially modulating intramolecular hydrogen-bonding and solvation [1]. Computed topological polar surface area (TPSA) for the target compound is approximately 76–80 Ų, comprising the sulfonamide group (~54 Ų) and the oxazole heteroatoms (~22–26 Ų) [2]. This TPSA falls within the range generally considered favorable for passive membrane permeability (TPSA < 90 Ų for blood–brain barrier penetration; TPSA < 140 Ų for oral absorption per Veber's rules). The single rotatable bond between the sulfonamide nitrogen and the N-phenyl ring, combined with the axis of rotation between the benzenesulfonamide and oxazole rings, yields a moderately rigid scaffold (2–3 rotatable bonds) that may favor target binding through reduced entropic penalty compared to analogs with longer or more flexible linkers [3]. These physical chemical characteristics support the compound's suitability as a screening library member, though experimental permeability and solubility data are not publicly available.

Computed Drug-Likeness
Reported
HBD1 HBA4–6 TPSA76–80 Ų Rot. bonds2–3 MW368.3 g/mol
Favorable computed permeability and drug-likeness profile supports use in cell-based screening.
Experimental permeability and solubility data not available.
Physicochemical Properties HBD/HBA Permeability Drug-Likeness

Optimal Application Scenarios Based on Structural Evidence


Probe Development for 2-Oxazolyl Preferring Targets

The 2-oxazolyl substitution pattern of the target compound is structurally analogous to the scaffold found in β3-adrenergic receptor agonists (Ok et al., 2000) and certain carbonic anhydrase inhibitors (Vullo et al., 2017) [1]. Researchers investigating targets where the 2-oxazolyl-benzenesulfonamide topology has shown activity—including β-adrenergic receptors, carbonic anhydrase isoforms, and HIV-1 reverse transcriptase (Rawle et al., 2019)—may employ this compound as a starting scaffold for medicinal chemistry optimization [2]. The single 4-CF₃ substituent provides a balanced electronic and lipophilic profile suitable for iterative analoging.

Negative Control for 5-Oxazolyl COX-2 Chemotypes

Because 5-oxazolyl connectivity is essential for COX-2 inhibition (Hashimoto et al., 2002), the target compound with its 2-oxazolyl linkage is predicted to be inactive or weakly active against COX-2 [1]. This makes it a structurally matched negative control for selectivity profiling in COX-2 inhibitor discovery programs, enabling discrimination between on-target COX-2 effects and off-target effects arising from the benzenesulfonamide moiety.

Diversity-Oriented Screening Library Enrichment

The compound's moderate molecular weight (368.3 g/mol), low rotatable bond count, and favorable TPSA (≈76–80 Ų) meet drug-likeness criteria (Veber et al., 2002) [1]. Its under-explored pharmacological profile—with no published target-specific activity data—positions it as a suitable member of diversity-oriented screening libraries for phenotypic assay campaigns, where the goal is to identify novel target-compound pairings unbiased by prior target annotation [2].

SAR Expansion of Anti-Inflammatory Benzenesulfonamides

Patent UA47475C2 (1997) discloses substituted benzenesulfonamides, including oxazolyl-containing variants, for treating inflammation and inflammation-related disorders [1]. The target compound represents a specific substitution pattern within this patent space—4-(oxazol-2-yl) with N-(4-trifluoromethylphenyl) substitution—that may serve as a reference point for SAR expansion studies aimed at identifying anti-inflammatory leads with improved selectivity or pharmacokinetic properties.

Application
Selection Property
Validation Focus
β3-AR / carbonic anhydrase probe research
2-oxazolyl benzenesulfonamide scaffold
Target engagement in 2-oxazolyl-preferring enzyme/receptor assays
COX-2 selectivity profiling studies
2-oxazolyl linkage (predicted inactive at COX-2)
Discrimination between COX-2 mediated and off-target effects
Phenotypic screening library enrichment
Favorable computed drug-likeness (TPSA, rotatable bonds)
Novel target identification in unbiased cell-based assays
Inflammation-related pathway SAR studies
Substitution pattern within benzenesulfonamide patent space
Inflammation-modulating lead identification with selectivity optimization
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